[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol
Description
Properties
IUPAC Name |
1,3-dioxolan-2-yl-(4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBOYTUGFSEWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Acetalization of 4-Methoxybenzaldehyde Derivatives
The formation of the 1,3-dioxolane ring is central to the synthesis of this compound. A widely adopted strategy involves the acid-catalyzed acetalization of 4-methoxybenzaldehyde with glycerol or its derivatives. For example, methanesulfonic acid (0.24 mol) has been shown to catalyze the reaction between 4-methoxybenzaldehyde and (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate under solvent-free conditions . Key advantages of this method include:
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Yield Enhancement : Solvent-free conditions coupled with nitrogen bubbling or vacuum application to remove byproducts (e.g., acetone) improve yields significantly. The prior art reported a 23.7% yield, but optimized protocols achieve up to 64.8% .
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Catalyst Diversity : Alternative acids such as p-toluenesulfonic acid monohydrate, camphorsulfonic acid, and hydrogen chloride in 2-propanol are viable catalysts .
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Temperature | Room temperature to 50°C |
| Catalyst Loading | 10–20 mol% |
| Reaction Time | 6–24 hours |
| Purification | Crystallization (ethanol, 2-propanol) |
Halogen-Mediated Ring Closure of 3-Halogeno-1,2-Propanediol
Another route involves the acetalization of 3-chloro-1,2-propanediol with 4-methoxybenzaldehyde derivatives. This method, detailed in US6143908A, employs alkali metal salts (e.g., sodium hydride) to facilitate nucleophilic substitution . The process proceeds via two steps:
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Acetalization : 3-Chloro-1,2-propanediol reacts with 4-methoxybenzaldehyde in the presence of an acid catalyst (e.g., sulfuric acid) to form 4-chloromethyl-1,3-dioxolane.
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Methanol Group Introduction : The chloromethyl intermediate undergoes substitution with sodium methoxide or methanol under basic conditions .
Optimized Parameters :
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Solvent System : Tetrahydrofuran (THF) or 1,4-dioxane enhances reaction homogeneity.
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Base : 1–1.5 equivalents of sodium hydride relative to the substrate .
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Yield : 55–68% after purification via column chromatography.
Hydrogenolysis of Protected Intermediates
A less conventional but highly selective approach involves the hydrogenolysis of phthalimido-protected intermediates. As demonstrated in US3547951, 2-(phthalimidomethyl)-1,3-dioxolane derivatives are treated with hydrazine in ethanol to remove the phthaloyl group, followed by hydrogenolysis to yield the methanol moiety .
Key Steps :
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Protection : 4-Methoxyphenylglycidol is reacted with phthalic anhydride to form a phthalimido intermediate.
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Deprotection : Hydrazine in ethanol cleaves the phthalimide group at reflux.
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Hydrogenation : Palladium on carbon catalyzes the reduction of the intermediate to Dioxolan-2-yl-(4-methoxy-phenyl)-methanol .
Yield : 40–50% after recrystallization from diisopropylether-methanol mixtures .
Comparative Analysis of Methodologies
The table below contrasts the efficiency, scalability, and practicality of the above methods:
| Method | Catalyst System | Yield (%) | Purification Technique | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | Methanesulfonic acid | 64.8 | Crystallization (ethanol) | High |
| Halogen-Mediated | Sulfuric acid/NaH | 55–68 | Column chromatography | Moderate |
| Hydrogenolysis | Pd/C, hydrazine | 40–50 | Recrystallization (DIPE-MeOH) | Low |
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
Structure
- Molecular Formula : CHO
- Molecular Weight : 210.23 g/mol
- Functional Groups : The compound features a dioxolane ring, a methanol group, and a 4-methoxyphenyl substituent.
Physical Properties
The presence of the methoxy group enhances the solubility and reactivity of the compound in various chemical environments, making it suitable for multiple applications. The dioxolane ring contributes to its stability and potential biological activity.
Pharmaceuticals
Therapeutic Potential : The structural features of [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol suggest its potential as a precursor for new drug candidates. Its ability to interact with biological systems makes it a candidate for further exploration in drug development aimed at improving efficacy or reducing side effects .
Case Study : Research has indicated that derivatives of dioxolane compounds exhibit antifungal and antibacterial properties. For instance, related compounds have been studied for their effectiveness against various pathogens, suggesting that this compound may share similar bioactivity .
Agricultural Chemicals
Pesticide Development : The compound's unique structure may lead to the development of novel agrochemicals with enhanced effectiveness against pests while minimizing environmental impact. Its solubility characteristics could improve the formulation of pesticides.
Industrial Applications
Solvent Properties : Due to its chemical structure, this compound can serve as a solvent in various industrial processes. Its ability to dissolve different substances makes it useful in chemical manufacturing and formulation chemistry .
Mechanism of Action
The mechanism of action of [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring and methoxy-phenyl group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. [2-(4-Methoxy-phenyl)-thiazol-4-yl]-methanol (CAS 885279-75-4)
- Molecular Formula: C₁₁H₁₁NO₂S (221.28 g/mol) .
- Key Differences : Replaces the dioxolane ring with a thiazole heterocycle. The sulfur atom in thiazole alters electronic properties and hydrogen-bonding capacity compared to the oxygen-rich dioxolane.
2.1.2. [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]-methanol (CAS 889954-12-5)
- Molecular Formula : C₁₆H₁₆O₃ (256.3 g/mol ) .
- Key Differences : Incorporates a biphenyl system, increasing molecular weight and hydrophobicity. The additional phenyl group may enhance π-π stacking interactions, influencing solubility and binding affinity in biological systems.
2.1.3. [3-(4-Methoxy-phenyl)-isoxazol-5-yl]-methanol (CAS 206055-86-9)
- Molecular Formula: C₁₁H₁₁NO₃ (221.21 g/mol) .
- Key Differences : Features an isoxazole ring, which is more electron-deficient than dioxolane. This may affect reactivity in nucleophilic substitutions or coordination chemistry.
Physicochemical Properties Comparison
Reactivity and Stability
- Dioxolane Ring : Prone to acid-catalyzed hydrolysis, yielding diols. This contrasts with thiazole or isoxazole rings, which are more resistant to hydrolysis but may undergo electrophilic substitution .
- Methoxy Group : Enhances electron density on the aromatic ring, directing electrophilic substitutions to the para position. This is consistent across all compared compounds .
- Photostability: Not directly reported for the target compound, but methoxy-phenyl derivatives like octyl 4-methoxy-phenyl cinnamate () undergo E/Z photoisomerization, suggesting similar sensitivity in related structures .
Biological Activity
[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol is an organic compound characterized by a dioxolane ring and a methoxy-substituted phenyl group. Its molecular formula is CHO, with a molecular weight of 210.23 g/mol. This compound has garnered attention in pharmacological studies due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, acting as a ligand that binds to specific enzymes or receptors. The structural features of the compound enhance its binding affinity and specificity, making it a candidate for drug discovery and development .
Pharmacological Potential
Research indicates that derivatives of this compound may exhibit activity against multiple biological targets, including:
- Antifungal Activity : Similar compounds have shown promising antifungal properties, suggesting that this compound could also possess such effects .
- Antioxidant Properties : The presence of the methoxy group may contribute to antioxidant activity, which is crucial in combating oxidative stress in biological systems .
- Antineoplastic Activity : Some studies have explored the potential of compounds containing dioxolane structures in cancer treatment, indicating that they may inhibit tumor growth by targeting specific kinases involved in cancer progression .
Study 1: Antifungal Activity
A study examined the antifungal properties of dioxolane derivatives, demonstrating that compounds similar to this compound exhibited enhanced antifungal activity compared to traditional azoles. The results suggested that structural modifications could improve efficacy against resistant fungal strains .
Study 2: Antioxidant Activity Assessment
In vitro tests evaluated the antioxidant capacity of methanolic extracts containing dioxolane derivatives. The study utilized DPPH radical scavenging assays, revealing that certain concentrations of these extracts significantly reduced radical levels, indicating strong antioxidant potential. For instance, extracts showed EC values comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
Study 3: Antineoplastic Properties
Research focusing on kinase inhibitors highlighted the potential of dioxolane-containing compounds in disrupting cancer cell signaling pathways. The profiling of various derivatives indicated selective inhibition of kinases associated with tumor growth, suggesting a promising avenue for developing new cancer therapies based on this compound analogs .
Table 1: Summary of Biological Activities
Table 2: Comparative EC Values for Antioxidants
| Compound | EC (mg/mL) |
|---|---|
| Ascorbic Acid | 0.44 ± 0.03 |
| BHT | 0.37 ± 0.02 |
| Dioxolane Extract | 1.16 ± 0.20 |
Q & A
Q. What are the recommended synthetic routes for [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound can be synthesized via coupling reactions between a dioxolane-containing precursor and a 4-methoxyphenyl methanol derivative. Key steps include:
- Protection/Deprotection Strategies : Use acid-catalyzed cyclization to form the dioxolane ring from diols or ketones. For example, reacting 4-methoxybenzaldehyde with ethylene glycol under acidic conditions could yield the dioxolane intermediate .
- Reduction/Oxidation Control : If synthesizing from a ketone precursor (e.g., [1,3]dioxolan-2-yl-(4-methoxy-phenyl)-ketone), employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction to the alcohol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).
Q. How should researchers handle and store this compound to ensure safety and stability during experiments?
Methodological Answer:
- Handling : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use in a fume hood to avoid inhalation of vapors .
- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Stability tests indicate no decomposition for ≥6 months under these conditions .
- Waste Disposal : Collect organic waste separately and neutralize with 10% NaOH before disposal via certified hazardous waste services .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The dioxolane ring protons (δ 4.8–5.2 ppm) exhibit splitting patterns dependent on ring conformation. The methoxy group (δ ~3.8 ppm) and benzylic -CH₂OH (δ 4.2–4.5 ppm) confirm substitution .
- ¹³C NMR : The dioxolane carbons (δ 95–105 ppm) and quaternary aromatic carbons (δ 150–160 ppm) distinguish regioisomers .
- IR Spectroscopy : O-H stretch (~3300 cm⁻¹), C-O-C (dioxolane, ~1120 cm⁻¹), and aromatic C-H bends (~1600 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS ([M+Na]⁺ expected m/z ~265.1) confirms molecular weight and fragmentation patterns (e.g., loss of H₂O or dioxolane ring cleavage) .
Q. How does the electronic structure of this compound influence its reactivity in metal-catalyzed transformations?
Methodological Answer:
- Coordination Chemistry : The dioxolane oxygen and methanol hydroxyl groups act as weak σ-donors, enabling coordination to transition metals (e.g., Cr, Mo, W) in carbonyl complexes. DFT studies (B3PW91/LANL2DZ) show eclipsed conformations in metal-ligand adducts, favoring π-backbonding interactions .
- Catalytic Implications : In cross-coupling reactions (e.g., Suzuki-Miyaura), the electron-donating methoxy group enhances arylboronic acid activation, but steric hindrance from the dioxolane may reduce efficiency. Optimize using bulky ligands (e.g., SPhos) to mitigate steric effects .
Q. What computational approaches (e.g., DFT) have been employed to study the conformational dynamics of this compound?
Methodological Answer:
- Conformational Analysis : B3LYP/6-311G(d,p) calculations reveal two stable dioxolane conformers (envelope and twist-boat) with energy differences <1 kcal/mol. Solvent models (e.g., PCM for ethanol) show minimal effect on conformation .
- Reaction Pathway Modeling : Transition state calculations (M06-2X/def2-TZVP) predict preferential oxidation of the benzylic alcohol to the ketone via CrO₃, with a barrier of ~25 kcal/mol. Compare with experimental yields (70–80%) to validate .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports NaBH₄ reduction yields of ~85% for analogous alcohols, while suggests lower yields (60–70%) for biphenyl-dioxolane systems. Resolution: Optimize stoichiometry (1.2 eq NaBH₄) and reaction time (12–16 hrs) .
- Spectroscopic Assignments : Conflicting ¹H NMR shifts for dioxolane protons (δ 4.8 vs. 5.2 ppm) in and may arise from solvent polarity. Re-run spectra in CDCl₃ vs. DMSO-d₆ to clarify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
